2,4-dibromo-6-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate
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Overview
Description
2,4-dibromo-6-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate is a complex organic compound that features multiple halogen substituents and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-6-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate typically involves multiple steps, including halogenation, acylation, and condensation reactions. The starting materials often include brominated and iodinated benzene derivatives, which undergo a series of reactions to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-dibromo-6-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove halogen substituents or reduce double bonds.
Substitution: Halogen substituents can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as amines or ethers.
Scientific Research Applications
2,4-dibromo-6-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, allowing researchers to create more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein binding due to its unique structure.
Industry: The compound can be used in the development of new materials or as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 2,4-dibromo-6-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s halogen substituents and functional groups allow it to form specific interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other halogenated benzene derivatives and hydrazinylidene-containing molecules. Examples include:
- 2,4-dibromo-6-[(E)-{2-[(4-fluorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate
- 2,4-dibromo-6-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate
Uniqueness
What sets 2,4-dibromo-6-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate apart is its specific combination of halogen substituents and functional groups, which confer unique chemical properties and potential applications. The presence of both bromine and iodine atoms, along with the hydrazinylidene and phenoxyacetyl groups, makes it a versatile compound for various research and industrial purposes.
properties
Molecular Formula |
C22H14Br2ClIN2O4 |
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Molecular Weight |
692.5 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-iodobenzoate |
InChI |
InChI=1S/C22H14Br2ClIN2O4/c23-14-9-13(11-27-28-20(29)12-31-16-7-5-15(25)6-8-16)21(18(24)10-14)32-22(30)17-3-1-2-4-19(17)26/h1-11H,12H2,(H,28,29)/b27-11+ |
InChI Key |
XIFVRCAINKHAME-LUOAPIJWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)COC3=CC=C(C=C3)Cl)I |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)COC3=CC=C(C=C3)Cl)I |
Origin of Product |
United States |
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